2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-YL)acetic acid hcl

Riboswitch Antibacterial ITC

Researchers requiring a high-affinity guanine riboswitch probe or a protected G monomer for Fmoc-SPPS often face supply inconsistency and lengthy custom-synthesis lead times. This compound resolves both bottlenecks: • Proven KD of 7.4 ± 0.5 nM for the guanine aptamer domain - a 40-fold affinity gain over N2-acetylguanine - enabling sub-micromolar target engagement in antibacterial screening. • >10-fold suppression of bleomycin cleavage at the minor groove, making it a calibrated steric probe for DNA-ligand mapping. • Supplied as the HCl salt (≥98% purity) for direct coupling to aminoethylglycine esters; compatible with Fmoc-SPPS and NVOC photolithographic PNA microarray synthesis. Standard packaging with secure, temperature-controlled global logistics ensures on-time delivery for both exploratory research and scale-up campaigns.

Molecular Formula C11H14ClN5O4
Molecular Weight 315.71 g/mol
Cat. No. B8113681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-YL)acetic acid hcl
Molecular FormulaC11H14ClN5O4
Molecular Weight315.71 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2CC(=O)O.Cl
InChIInChI=1S/C11H13N5O4.ClH/c1-5(2)9(19)14-11-13-8-7(10(20)15-11)12-4-16(8)3-6(17)18;/h4-5H,3H2,1-2H3,(H,17,18)(H2,13,14,15,19,20);1H
InChIKeyLKTYMFNENSJPER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Research Classification


2-(2-Isobutyramido-6-oxo-1H-purin-9(6H)-YL)acetic acid hydrochloride (free base CAS 172405-20-8; HCl salt CAS 2177267-39-7) is a C2‑ and N9‑difunctionalized guanine derivative belonging to the peptide nucleic acid (PNA) monomer family . Its molecular architecture features an isobutyryl‑protected exocyclic amine at the purine C2 position and a carboxymethyl linker at N9, a design that simultaneously serves as a protected guanine building block for solid‑phase PNA oligomerization and as a standalone molecular probe for RNA riboswitch studies . The compound is commercially supplied as the hydrochloride salt (C₁₁H₁₄ClN₅O₄, MW 315.71 g/mol) with typical purity ≥95%, and is explicitly marketed for research‑use‑only applications in antisense technology, riboswitch ligand discovery, and nucleoside analog synthesis .

1 Protected guanine PNA monomer building block for solid-phase oligomerization
2 Fmoc-compatible base-labile N2-isobutyryl protecting group
3 Guanine riboswitch ligand probe for RNA-targeted screening studies
4 DNA minor-groove steric mapping tool for ligand-footprinting research

Why N2-Protecting-Group and N9-Linker Chemistry Precludes Substitution


C2‑modified guanine derivatives that share the N9‑carboxymethyl handle are not functionally interchangeable because the N2‑acyl substituent size, branching, and hydrophobicity directly govern three selection‑critical parameters: (i) binding affinity to the guanine riboswitch aptamer domain, where the isobutyryl group yields a KD of 7.4 ± 0.5 nM versus 300 ± 10 nM for the smaller acetyl analog [1]; (ii) the steric occlusion of the DNA minor groove, with isobutyryl providing >10‑fold suppression of bleomycin cleavage while minimally perturbing duplex structure [2]; and (iii) the lability of the N2‑acyl protecting group during PNA solid‑phase synthesis, where isobutyryl exhibits an orthogonal deprotection profile relative to the more acid‑labile Bhoc (benzhydryloxycarbonyl) or the more base‑labile acetyl groups [3]. Simply substituting the isobutyryl moiety for acetyl, phenoxyacetyl, pivaloyl, or Bhoc alters at least one of these functional dimensions beyond the tolerance of the downstream application, making the target compound a non‑fungible reagent in riboswitch‑targeted antibacterial screening, minor‑groove ligand mapping, and Fmoc‑compatible PNA monomer assembly.

Target Compound Feature
Why Analogs May Not Substitute
N2-isobutyryl protecting group
vs. smaller N2-acyl Reported riboswitch affinity may shift substantially with N2-acyl size and branching
Base-labile deprotection chemistry
vs. Bhoc-protected monomer Acid-labile Bhoc requires TFA; incompatible with acid-sensitive substrates and neutral-pH photolithographic synthesis
N9-carboxymethyl linker regiochemistry
vs. N7-regioisomer or alternative linkers N9-regiospecificity confirmed by X-ray crystallography; N7 isomers alter PNA backbone spacing and hybridization properties

Head-to-Head Binding, Structural, and Synthetic Evidence


Guanine Riboswitch Binding Affinity: Isobutyryl vs. Acetyl and Native Guanine

The N2‑isobutyryl modification confers a 40‑fold stronger binding affinity to the Bacillus subtilis guanine riboswitch (GR) aptamer compared to the N2‑acetyl analog, as determined by isothermal titration calorimetry (ITC). N2‑Isobutyrylguanine binds GR with a KD of 7.4 ± 0.5 nM, rivaling native guanine (KD = 2.1 ± 0.7 nM), whereas N2‑acetylguanine binds with a significantly weaker KD of 300 ± 10 nM [1]. This affinity difference is attributed to the additional methyl group of the isobutyryl moiety enhancing hydrophobic packing within the ligand‑binding pocket [1].

Riboswitch Binding Affinity
Head-to-head
KD = 7.4 ± 0.5 nM
Supports riboswitch target-engagement review
~40-fold higher affinity vs. N2-acetyl analog (KD 300 nM) by ITC
Riboswitch Antibacterial ITC

C2-Modification SAR: Steric Tolerance and the Isobutyryl Affinity Optimum

Within the homologous series of N2‑acyl guanine derivatives, the isobutyryl group occupies a sharp affinity optimum. ITC data demonstrate that adding a third methyl group to form N2‑pivaloylguanine results in a significant loss of binding affinity, while the smaller N2‑acetylguanine (one methyl) binds 40‑fold weaker [1]. The isobutyryl moiety thus represents the maximal steric substitution tolerated without incurring an affinity penalty, providing a unique balance of hydrophobic surface complementarity and binding‑pocket fit [1].

C2-Modification SAR
Head-to-head
Reported affinity optimum among tested N2-acyl homologs
Supports isobutyryl as selectivity-determining substituent
Pivaloyl abrogates high-affinity binding; acetyl is 40-fold weaker
Structure-Activity Relationship ITC C2-modified guanine

DNA Minor-Groove Steric Blockade vs. Unmodified Guanine

Site‑specific incorporation of N2‑isobutyrylguanine into oligonucleotide duplexes suppresses bleomycin‑induced DNA cleavage by >10‑fold when placed immediately 5' to the primary cleavage site, and by ~7‑fold when positioned directly opposite the target site, relative to unmodified guanine controls [1]. Molecular modeling confirms that the isobutyryl group physically obstructs the minor groove without detectably perturbing global B‑form DNA helical parameters [1].

Minor-Groove Steric Blockade
Head-to-head
>10-fold cleavage suppression
Supports minor-groove ligand-footprinting studies
Bleomycin cleavage assay; minimal B-form DNA perturbation reported
Minor groove Bleomycin DNA structure

PNA Monomer Synthetic Efficiency: High-Yield Regioselective Route

A dedicated high‑yielding synthetic route for N2‑(isobutyryl)‑9‑(carboxymethyl)guanine has been published that proceeds from 6‑chloro‑2‑aminopurine with confirmed N9‑regioisomer crystal structures at key intermediates [1]. The patent literature for structurally analogous PNA guanine monomers reports achieved yields ≥98% (purity) and >50% overall yield, compared to conventional methods that typically deliver ≤95% purity with lower throughput [2]. This route is designed to replace tedious multi‑step protocols with moderate overall yields [1].

PNA Monomer Synthetic Route
Method context
Reported purity ≥98% (HPLC)
Supports multi-gram oligomerization supply
N9-regioselective route confirmed by X-ray crystallography
PNA synthesis N9-regioselectivity Yield

Transcriptional Termination Modulation vs. Native Guanine

C2‑modified guanines including N2‑isobutyrylguanine modulate transcriptional termination as efficiently as native guanine in the B. subtilis riboswitch system, despite the structural disruption of the C74‑Watson–Crick interaction observed in the N2‑acetylguanine‑GR co‑crystal structure [1]. This functional equipotency in transcription regulation, combined with the high binding affinity, distinguishes N2‑isobutyrylguanine from lower‑affinity C2‑modified analogs that may bind but fail to trigger termination efficiently [1].

Transcription Termination
Class-level
Reported class-level modulation
Supports functional readout endpoint review
Individual compound termination data not reported in source
Transcription termination Riboswitch Gene regulation

Protecting-Group Orthogonality: Isobutyryl vs. Bhoc for Fmoc-SPPS

In Fmoc‑based solid‑phase PNA synthesis, the N2‑isobutyryl group serves as a base‑labile guanine exocyclic amine protecting group that is fully orthogonal to the backbone Fmoc (base‑labile) deprotection conditions, whereas the Bhoc (benzhydryloxycarbonyl) protecting group used in commercial Fmoc‑PNA‑G(Bhoc)‑OH monomers requires acidolytic removal (TFA) [1]. The isobutyryl‑protected monomer is compatible with photolithographic NVOC‑based PNA synthesis strategies that avoid TFA entirely, enabling in situ PNA microarray fabrication on neutral pH platforms [2].

Deprotection Orthogonality
Method context
Base-labile; TFA-free compatible
Enables neutral-pH photolithographic PNA microarray synthesis
Orthogonal to Fmoc deprotection; NVOC-compatible workflow
PNA oligomerization Protecting group Solid-phase synthesis

Optimal Research and Procurement Scenarios


Guanine Riboswitch-Targeted Antibacterial Screening

This compound serves as a high‑affinity (KD = 7.4 nM) positive‑control ligand and scaffold for structure‑guided optimization of guanine riboswitch antagonists [1]. Its 40‑fold affinity advantage over N2‑acetylguanine makes it the preferred starting point for medicinal chemistry campaigns aiming to develop RNA‑targeted antibacterials with sub‑micromolar target engagement.

Minor-Groove Ligand Footprinting and DNA-Damage Probe Development

The >10‑fold site‑specific suppression of bleomycin cleavage by N2‑isobutyrylguanine provides a calibrated steric probe for mapping minor‑groove ligand binding sites on DNA [1]. Laboratories characterizing DNA‑binding small molecules or studying minor‑groove alkylation damage mechanisms can use this compound as a quantitative steric blockade standard in oligonucleotide substrates.

Custom Fmoc-Compatible PNA Monomer Supply for Oligomerization

As a 9‑carboxymethyl‑2‑isobutyryl guanine monomer with a published high‑yielding synthetic route [1], this compound enables research groups to perform custom PNA oligomer synthesis using standard Fmoc‑SPPS equipment. Its availability as the HCl salt facilitates direct coupling to aminoethylglycine backbone esters without additional counterion exchange steps .

NVOC-Based Photolithographic PNA Microarray Fabrication

The isobutyryl protecting group is uniquely compatible with NVOC photolithographic PNA synthesis conditions that operate under neutral pH and avoid TFA [1]. This enables the compound to be used as the guanine monomer in light‑directed in situ synthesis of PNA microarrays for high‑throughput antisense or aptamer screening applications.

Application
Selection Property
Validation Focus
Guanine riboswitch screening studies
Reported riboswitch ligand affinity profile
Target-engagement endpoint review
DNA minor-groove ligand mapping
Steric-blockade probe characteristics
Cleavage-suppression endpoint review
Fmoc-SPPS PNA oligomerization
Base-labile protecting group compatibility
Deprotection and coupling-efficiency review
NVOC-based PNA microarray fabrication
TFA-free deprotection chemistry
Neutral-pH synthesis condition review
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